molecular formula C9H13NOS B3364103 4-[(2-Methoxyethyl)sulfanyl]aniline CAS No. 1095599-55-5

4-[(2-Methoxyethyl)sulfanyl]aniline

Cat. No. B3364103
CAS RN: 1095599-55-5
M. Wt: 183.27 g/mol
InChI Key: MXBPRIALOVTHRD-UHFFFAOYSA-N
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Description

“4-[(2-Methoxyethyl)sulfanyl]aniline” is a chemical compound with the CAS Number: 1095599-55-5 . It has a molecular weight of 183.27 . The compound is stored at room temperature and is in liquid form .


Molecular Structure Analysis

The IUPAC name for this compound is “4-[(2-methoxyethyl)sulfanyl]aniline” and its InChI Code is "1S/C9H13NOS/c1-11-6-7-12-9-4-2-8(10)3-5-9/h2-5H,6-7,10H2,1H3" . This indicates that the compound has a methoxyethyl group attached to a sulfanyl group, which is further attached to an aniline group.


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . It has a molecular weight of 183.27 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Genotoxic Activities of Aniline and its Metabolites

Aniline and its metabolites, including those with sulfanyl groups, have been studied for their genotoxic potential. Research indicates that aniline itself or its metabolites might not have a genotoxic potential that explains the occurrence of spleen tumors in rats. The study suggests that the carcinogenic effects in the spleen of rats are the end result of chronic high-dose damage of the blood leading to oxidative stress rather than a direct genotoxic effect. This insight highlights the importance of understanding the toxicological profiles of aniline derivatives, including 4-[(2-Methoxyethyl)sulfanyl]aniline, in environmental and occupational health contexts (Bomhard & Herbold, 2005).

Metal Sulphide Precipitation

The relevance of sulfanyl groups in metal sulfide precipitation has been reviewed, especially in contexts like effluent treatment and industrial processes. The review provides insights into fundamental and applied studies of metal sulfide precipitation, which is crucial for understanding the environmental impact and applications of sulfanyl aniline derivatives. These insights are significant for applications in hydrometallurgy and pollution control (Lewis, 2010).

Antioxidant Activity and Analytical Methods

The study of antioxidants and their implications in various fields, including those involving sulfanyl compounds like 4-[(2-Methoxyethyl)sulfanyl]aniline, is crucial. Analytical methods for determining antioxidant activity provide the basis for evaluating the potential health benefits and applications of these compounds in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).

Applications in Renewable Energy

Research into metal sulfides, including those derived from sulfanyl anilines, for renewable energy applications, highlights the potential of these compounds in electrocatalytic, photocatalytic, and photoelectrochemical water splitting. The diverse range of metal sulfide materials offers a platform for developing new materials with novel functional properties and applications in energy conversion (Chandrasekaran et al., 2019).

Chemical Fixation of CO2

The use of aniline derivatives, including those with sulfanyl groups, in the chemical fixation of CO2 to synthesize functionalized azole compounds presents a novel and interesting methodology. This approach utilizes carbon dioxide as a feedstock in organic synthesis, providing access to value-added chemicals from an environmental and economical perspective (Vessally et al., 2017).

Safety and Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, H335 . This indicates that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

4-(2-methoxyethylsulfanyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NOS/c1-11-6-7-12-9-4-2-8(10)3-5-9/h2-5H,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXBPRIALOVTHRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCSC1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Methoxyethyl)sulfanyl]aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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